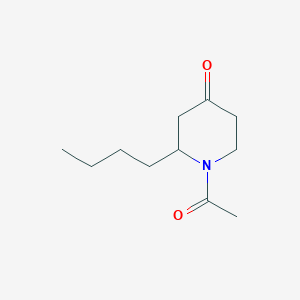silane CAS No. 923289-82-1](/img/structure/B14185967.png)
[3-(Methanesulfonyl)propyl](trimethoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methanesulfonyl)propylsilane: is an organosilicon compound that features a methanesulfonyl group attached to a propyl chain, which is further bonded to a silicon atom with three methoxy groups. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methanesulfonyl)propylsilane typically involves the reaction of [3-(Methanesulfonyl)propyl]chloride with trimethoxysilane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxy groups. The general reaction scheme is as follows:
[3-(Methanesulfonyl)propyl]chloride+Trimethoxysilane→3-(Methanesulfonyl)propylsilane+HCl
Industrial Production Methods: In industrial settings, the production of 3-(Methanesulfonyl)propylsilane may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions:
Hydrolysis: 3-(Methanesulfonyl)propylsilane undergoes hydrolysis in the presence of water, leading to the formation of silanols and methanol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of silicone polymers.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Chemistry:
Surface Modification: 3-(Methanesulfonyl)propylsilane is used to modify the surface properties of materials, enhancing their hydrophobicity or adhesion properties.
Polymer Synthesis: It acts as a crosslinking agent in the synthesis of silicone polymers, improving their mechanical and thermal properties.
Biology and Medicine:
Biocompatible Coatings: The compound is used to create biocompatible coatings for medical devices, ensuring their compatibility with biological tissues.
Drug Delivery: It is explored for use in drug delivery systems due to its ability to form stable and functionalized surfaces.
Industry:
Adhesives and Sealants: 3-(Methanesulfonyl)propylsilane is used in the formulation of adhesives and sealants, providing strong bonding and durability.
Electronics: It is employed in the electronics industry for the fabrication of insulating layers and protective coatings.
作用機序
The mechanism of action of 3-(Methanesulfonyl)propylsilane involves its ability to form strong covalent bonds with various substrates. The methoxy groups undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This property is exploited in surface modification and polymer crosslinking applications. The methanesulfonyl group can also participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
類似化合物との比較
[3-(Methacryloyloxy)propyl]trimethoxysilane: Used in polymer synthesis and surface modification.
[3-(Glycidyloxy)propyl]trimethoxysilane: Known for its use in epoxy resins and coatings.
3-(Aminopropyl)triethoxysilane: Utilized in the modification of surfaces to introduce amine functionalities.
Uniqueness:
Methanesulfonyl Group: The presence of the methanesulfonyl group in 3-(Methanesulfonyl)propylsilane provides unique reactivity, particularly in nucleophilic substitution reactions, which is not commonly found in other similar silanes.
Versatility: Its ability to undergo hydrolysis, condensation, and substitution reactions makes it a versatile compound for various applications in chemistry, biology, and industry.
特性
CAS番号 |
923289-82-1 |
|---|---|
分子式 |
C7H18O5SSi |
分子量 |
242.37 g/mol |
IUPAC名 |
trimethoxy(3-methylsulfonylpropyl)silane |
InChI |
InChI=1S/C7H18O5SSi/c1-10-14(11-2,12-3)7-5-6-13(4,8)9/h5-7H2,1-4H3 |
InChIキー |
SSDDMDFMPKDGSO-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCCS(=O)(=O)C)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B14185888.png)



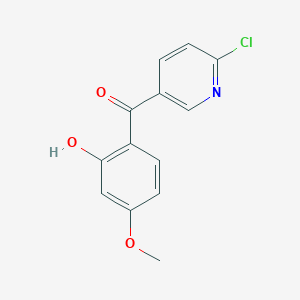
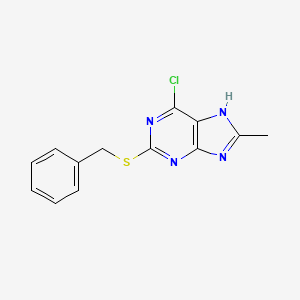
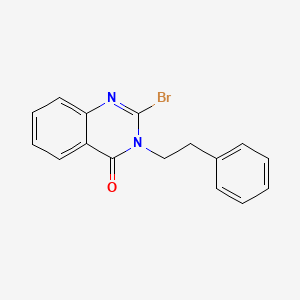
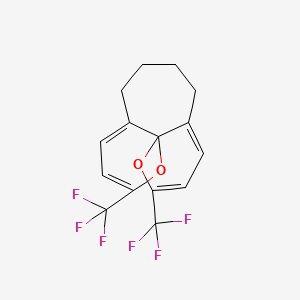

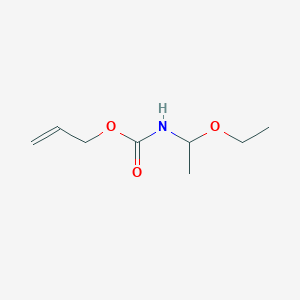
![N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide](/img/structure/B14185951.png)
![8-((trans)-3-Fluoropiperidin-4-yloxy)-2-(7-(2-methoxyethoxy)imidazo[1,2-a]pyridin-3-yl)quinoline](/img/structure/B14185954.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperidin-1-yl]methanone](/img/structure/B14185973.png)
